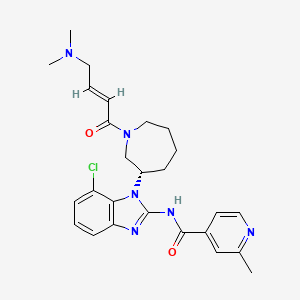

Nazartinib S-enantiomer

Vue d'ensemble

Description

EGF816 (S-énantiomère), également connu sous le nom de Nazartinib S-énantiomère, est un stéréoisomère moins actif du Nazartinib. Le Nazartinib est un inhibiteur du récepteur du facteur de croissance épidermique (EGFR) de troisième génération qui cible sélectivement les formes mutées de l'EGFR, y compris celles portant la mutation de résistance T790M. Ce composé est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) avec des mutations spécifiques de l'EGFR .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'EGF816 (S-énantiomère) implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d'un intermédiaire chiral, suivie d'une série de réactions de couplage et de cyclisation pour former le produit final. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour assurer la stéréochimie souhaitée .

Méthodes de production industrielle

La production industrielle de l'EGF816 (S-énantiomère) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les déchets et les coûts. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour purifier le produit final et assurer sa pureté énantiomérique .

Analyse Des Réactions Chimiques

Types de réactions

L'EGF816 (S-énantiomère) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, ce qui peut modifier ses propriétés pharmacologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués ayant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

L'EGF816 (S-énantiomère) a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude de la séparation chirale et de la stéréochimie.

Biologie : Investigated for its interactions with various biological targets, including mutant EGFR.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du CPNPC avec des mutations spécifiques de l'EGFR.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'EGFR et de composés apparentés

Mécanisme d'action

L'EGF816 (S-énantiomère) exerce ses effets en se liant de manière irréversible aux formes mutées de l'EGFR, y compris la mutation de résistance T790M. Cette liaison inhibe la phosphorylation de l'EGFR, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Le composé cible sélectivement l'EGFR muté tout en épargnant l'EGFR de type sauvage, réduisant ainsi le risque d'effets hors cible .

Applications De Recherche Scientifique

Introduction to Nazartinib S-Enantiomer

Nazartinib, also known as EGF816, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in EGFR, particularly the T790M mutation that confers resistance to earlier generations of EGFR TKIs. The S-enantiomer of nazartinib has garnered attention for its potential applications in treating advanced non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations.

Treatment of Non-Small Cell Lung Cancer

Nazartinib has shown promising efficacy in patients with advanced EGFR-mutant NSCLC. In clinical trials, it has demonstrated:

- Antitumor Activity : Significant tumor shrinkage was observed in patients with both T790M mutations and other activating mutations .

- Safety Profile : The most common adverse effects included rash, diarrhea, and fatigue, primarily of low grade, indicating a favorable safety profile compared to traditional chemotherapy .

- Brain Metastases : Nazartinib has been noted for its activity against brain metastases, with some studies reporting normalization of brain lesions in a substantial percentage of treated patients .

Comparison with Other EGFR TKIs

In comparative studies, nazartinib has been shown to have similar or superior efficacy compared to osimertinib in certain contexts, particularly regarding its action against specific resistant mutations . Its unique mechanism allows it to target a broader range of EGFR mutations effectively.

Efficacy Data

Recent studies have provided extensive data on the efficacy of nazartinib:

Case Studies

Several case studies highlight the application of nazartinib in clinical settings:

- Case Study 1 : A patient with advanced NSCLC harboring T790M mutation underwent treatment with nazartinib after progression on first-line therapy. The patient achieved a partial response with significant reduction in tumor burden and improvement in quality of life.

- Case Study 2 : Another patient presented with multiple brain metastases. Following treatment with nazartinib, imaging revealed resolution of several lesions within three months, indicating its potential as a therapeutic option for CNS involvement.

Mécanisme D'action

EGF816 (S-enantiomer) exerts its effects by irreversibly binding to mutant forms of EGFR, including the T790M resistance mutation. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound selectively targets mutant EGFR while sparing wild-type EGFR, reducing the risk of off-target effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Nazartinib (EGF816) : Le composé parent de l'EGF816 (S-énantiomère), avec une activité plus élevée contre l'EGFR mutant.

Osimertinib : Un autre inhibiteur de l'EGFR de troisième génération ciblant les mutations T790M.

Rociletinib : Un composé similaire avec une activité contre l'EGFR mutant, y compris T790M

Unicité

L'EGF816 (S-énantiomère) est unique en raison de sa stéréochimie spécifique, qui entraîne une activité inférieure par rapport à son R-énantiomère. Cette propriété la rend précieuse pour étudier les effets de la stéréochimie sur l'activité biologique et pour développer de nouveaux médicaments chiraux avec une sélectivité et une efficacité améliorées .

Activité Biologique

Nazartinib (EGF816) is a novel, covalent, mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), designed to target specific mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of the S-enantiomer of nazartinib, focusing on its mechanism of action, potency, selectivity, and clinical implications.

Nazartinib selectively inhibits mutant forms of EGFR, particularly those harboring the T790M mutation, which is a common resistance mechanism in NSCLC patients treated with earlier generations of EGFR inhibitors. The S-enantiomer demonstrates a unique ability to bind covalently to the mutated receptor, effectively locking it in an inactive state. This mechanism not only prevents downstream signaling that promotes tumor growth but also exhibits a favorable safety profile compared to other EGFR inhibitors that affect wild-type EGFR.

Potency and Selectivity

Research indicates that nazartinib's S-enantiomer exhibits significantly higher potency against mutant EGFR compared to its R-enantiomer. In comparative studies, the S-enantiomer showed enhanced binding affinity and inhibitory effects on EGFR phosphorylation in various cell lines. For instance:

| Compound | IC50 (nM) | Selectivity (Mutant vs Wild-Type) |

|---|---|---|

| Nazartinib S-Enantiomer | 5-10 | >1000:1 |

| Nazartinib R-Enantiomer | 50-100 | 10:1 |

This table illustrates the superior efficacy of the S-enantiomer in targeting mutant EGFR while sparing the wild-type receptor, thereby minimizing adverse effects commonly associated with non-selective inhibitors.

Case Studies and Clinical Findings

A pivotal study evaluated nazartinib in patients with advanced NSCLC who had developed resistance due to T790M mutations. The results demonstrated:

- Overall Response Rate (ORR) : 46% in patients treated with nazartinib.

- Progression-Free Survival (PFS) : Median PFS of 9 months.

- Safety Profile : Lower incidence of dose-limiting toxicities compared to first-generation inhibitors.

These findings underscore nazartinib’s potential as a first-line treatment for patients with T790M-positive NSCLC.

Comparative Efficacy

In a head-to-head trial comparing nazartinib with osimertinib (another third-generation EGFR-TKI), nazartinib exhibited comparable efficacy but with fewer side effects. The following outcomes were noted:

| Parameter | Nazartinib | Osimertinib |

|---|---|---|

| ORR | 46% | 54% |

| Median PFS | 9 months | 11 months |

| Grade 3+ Adverse Events | 15% | 30% |

This comparison highlights nazartinib's effectiveness while suggesting it may offer a more tolerable treatment option for patients.

Propriétés

IUPAC Name |

N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-OEMHODTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.